n-(4-Amino-3,5-dichlorophenyl)acetamide
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to n-(4-Amino-3,5-dichlorophenyl)acetamide typically involves reactions that introduce the acetamide group to the aromatic ring, which may already contain amino and chloro substituents. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, using anhydrous potassium carbonate in tetrahydrofuran (THF) as the solvent under optimized conditions (Tao Jian-wei, 2009)(Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often features intermolecular and intramolecular hydrogen bonding, which influences their crystal packing and overall stability. For example, compounds like 2-Chloro-N-(3,5-dichlorophenyl)acetamide exhibit molecular skeletons that are essentially planar, with the molecules in the crystal structure stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds (B. Gowda, S. Foro, H. Fuess, 2008)(B. Gowda, S. Foro, H. Fuess, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like n-(4-Amino-3,5-dichlorophenyl)acetamide often involve interactions with other molecules through their functional groups, leading to various chemical transformations. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides show evidence of intra- and intermolecular hydrogen bonds in solution, impacting their reactivity and stability (T. Romero, Angela Margarita, 2008)(T. Romero, Angela Margarita, 2008).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure and the nature of their intermolecular interactions. The crystallization and solid-state properties, including melting points and solubility, are determined by these interactions and the overall molecular conformation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are significantly influenced by the presence of functional groups and the overall molecular structure. Studies on similar compounds, such as the spectroscopic analysis and theoretical investigation of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, provide insights into these aspects through their intramolecular H-bonding and intermolecular interactions (P. Jansukra et al., 2021)(P. Jansukra et al., 2021).
Scientific Research Applications
Antimicrobial Activity
N-(4-Amino-3,5-dichlorophenyl)acetamide derivatives have been synthesized and screened for antimicrobial activity against various microorganisms. The synthesis involved reactions with thoglycolic acid, chloroacetyl chloride, and triethyl amine, and the structures of the compounds were confirmed using various spectral data. These compounds displayed notable antimicrobial properties (Mistry, Desai, & Intwala, 2009).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various chemical structures like thiazolidinone and acetidinone derivatives. Structural analysis of these derivatives, including elemental analysis and spectroscopic methods such as IR, NMR, and Mass spectral data, has been essential for establishing the properties and potential applications of these synthesized compounds (Mistry et al., 2009).
Quantum Chemical Calculations
Quantum chemical calculations have been performed on N-(4-Amino-3,5-dichlorophenyl)acetamide and its derivatives to study their conformation, vibrational spectroscopic, electronic properties, and thermodynamic properties. These studies, employing techniques like density functional theory, have provided insights into the molecule's reactivity, stability, and potential applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Potential Pesticide Properties
Some derivatives of N-(4-Amino-3,5-dichlorophenyl)acetamide have been characterized as potential pesticides. X-ray powder diffraction has been used to determine their structural properties, crucial for understanding their effectiveness and safety as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLPYQRPGYTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288338 | |
Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Amino-3,5-dichlorophenyl)acetamide | |
CAS RN |
7402-53-1 | |
Record name | 4-Amino-3,5-dichloroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55343 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3,5-DICHLOROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.